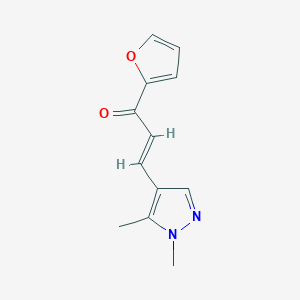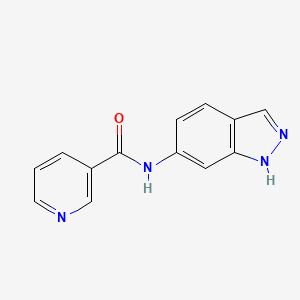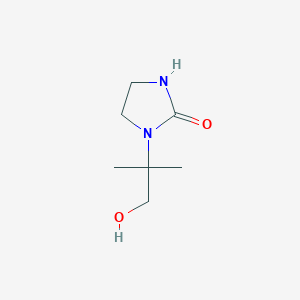![molecular formula C18H14N4O5S B2825441 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide CAS No. 312591-40-5](/img/structure/B2825441.png)
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMTB is a member of the thiazole family and is synthesized through a multistep process that involves the reaction of 2,5-dimethylphenyl isothiocyanate with 2,4-dinitroaniline.
Aplicaciones Científicas De Investigación
Organic Synthesis and Molecular Design
Research has demonstrated the synthesis and characterization of various heterocyclic compounds, including thiazoles and thiazolothiazoles, which are structurally related to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide. These studies focus on the development of new synthetic methodologies, revealing the versatility of thiazole derivatives in constructing complex molecular architectures. For instance, the mechanism of formation of 1,2,4-thiadiazoles from aromatic thioamides highlights the synthetic utility of thiazole derivatives in creating bioactive molecules (Forlani et al., 2000).
Antimicrobial and Anti-inflammatory Agents
Several studies have investigated the antimicrobial and anti-inflammatory properties of thiazole and benzamide derivatives. These compounds show promising activity against various bacterial and fungal pathogens, indicating their potential as therapeutic agents. For example, the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been shown to exhibit significant antibacterial activity, suggesting the role of thiazole derivatives in developing new antimicrobial agents (Palkar et al., 2017).
Electrochromic Materials and Sensors
Thiazole and benzamide derivatives have been explored for their electrochemical and electrochromic properties. These materials demonstrate potential applications in optoelectronic devices, sensors, and displays, owing to their reversible color changes upon oxidation or reduction. The synthesis and characterization of IPr(Me)-containing silver(I), gold(I), and gold(III) complexes reveal insights into the electronic properties and applications of these compounds in molecular electronics and sensor development (Gaillard et al., 2009).
Luminescence Sensing
Thiazole derivatives have been utilized in the development of luminescence sensors for detecting chemical vapors and environmental pollutants. The synthesis of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrates their application in fluorescence sensing, showcasing the ability of thiazole-based compounds to serve as sensitive and selective sensors for organic molecules (Shi et al., 2015).
Corrosion Inhibition
Thiazoles have been examined for their corrosion inhibition properties, particularly for protecting metals in acidic environments. Studies on the synthesis and potential applications of thiazoles as corrosion inhibitors indicate their effectiveness in preventing metal corrosion, highlighting their importance in industrial applications (Farahati et al., 2019).
Propiedades
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-10-3-4-11(2)14(7-10)15-9-28-18(19-15)20-17(23)13-6-5-12(21(24)25)8-16(13)22(26)27/h3-9H,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBWIOOCLPCRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole](/img/structure/B2825358.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2825361.png)

![benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2825363.png)
![4-[(4-Bromophenyl)methoxy]phenyl benzoate](/img/structure/B2825365.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2825366.png)

![Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate](/img/structure/B2825370.png)
![{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride](/img/structure/B2825374.png)
![1-((1R,5S)-8-(2,4-dimethylthiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2825375.png)
![N-(2-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825376.png)


